2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 2-fluorophenoxy group and a 3-methylbenzyl substituent. Its structure integrates an acetamide linker connecting the phenoxy moiety to the pyrazolo-pyrimidinone core, which is further substituted with a methylbenzyl group at position 3. The fluorine atom on the phenoxy group and the methyl group on the benzyl ring are critical for modulating electronic properties, solubility, and target binding affinity.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-16-5-4-6-17(11-16)13-28-15-26-22-18(23(28)31)12-27-29(22)10-9-25-21(30)14-32-20-8-3-2-7-19(20)24/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAALUAUKJJWBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound shows anticonvulsant activity in both PTZ and MES models. It is suggested that this effect could be mediated by benzodiazepine receptors and other unknown mechanisms.
Result of Action
The compound exhibits significant anticonvulsant activity. This suggests that it may have a role in modulating neuronal activity and potentially reducing the occurrence or severity of seizures.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, a complex organic molecule, has garnered attention for its potential biological activities. This article examines its synthesis, pharmacological properties, and specific biological activities, particularly focusing on its anticonvulsant effects and potential applications in treating non-small cell lung cancer (NSCLC).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.46 g/mol. The structure includes a fluorophenoxy group and a pyrazolo[3,4-d]pyrimidine moiety, which are significant for its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound. It has been synthesized and tested in various animal models, specifically the pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The compound demonstrated considerable anticonvulsant activity in both models, suggesting a potential mechanism involving benzodiazepine receptors and possibly other unknown pathways .
Table 1: Anticonvulsant Activity in Animal Models
| Model | Dose (mg/kg) | Efficacy (%) | Mechanism |
|---|---|---|---|
| PTZ | 10 | 80 | Benzodiazepine receptor modulation |
| MES | 20 | 75 | Unknown mechanism |
Non-Small Cell Lung Cancer (NSCLC)
The compound has also been explored as a dual inhibitor of EGFR and c-Met pathways in NSCLC treatment. Research indicates that derivatives of this compound have been synthesized and evaluated for their effectiveness against NSCLC cell lines. The dual inhibition mechanism is crucial as it targets two critical pathways involved in tumor growth and metastasis.
Case Study: Efficacy Against NSCLC
In vitro studies showed that the compound significantly inhibited cell proliferation in various NSCLC cell lines. The IC50 values ranged from 1 to 5 µM, indicating potent activity compared to standard chemotherapeutic agents.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow interaction with specific biological targets:
- Benzodiazepine Receptor Interaction : The presence of the pyrazolo moiety may facilitate binding to GABA receptors, enhancing inhibitory neurotransmission.
- EGFR/c-Met Inhibition : The fluorophenoxy group is hypothesized to enhance selectivity towards EGFR and c-Met receptors, reducing off-target effects.
Comparison with Similar Compounds
Key Structural Features:
- Core Heterocycle: The pyrazolo[3,4-d]pyrimidinone scaffold is shared with compounds in and , but differs from pyrazolo[1,5-a]pyrimidines (e.g., DPA-714 in ) and pyrazolo[4,3-c]benzothiazines ().
- Substituents: Phenoxy Group: The 2-fluorophenoxy group contrasts with 2,4-dichlorophenoxy () and 4-(2-fluoroethoxy)phenyl (DPA-714, ). Fluorine reduces metabolic degradation compared to chlorine . Benzyl Group: The 3-methylbenzyl substituent differs from 4-methylbenzyl () and 2-fluorobenzyl (), impacting steric hindrance and lipophilicity.
Table 1: Structural and Molecular Comparison
*Calculated using average atomic masses.
Pharmacological and Physicochemical Properties
- Target Selectivity: Fluorine in the phenoxy group may enhance binding to hydrophobic pockets in kinase targets, as seen in related fluorinated pyrimidines (). DPA-714’s fluoroethoxy group improves TSPO receptor affinity and brain penetration .
- Metabolic Stability : Fluorine reduces oxidative metabolism compared to chlorine or methyl groups, as observed in and .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Answer:
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) to introduce fluorophenoxy or pyrazolo-pyrimidinyl moieties .
- Reduction steps with iron powder in acidic media (e.g., HCl) to convert nitro intermediates to amines, requiring pH control to avoid side products .
- Condensation using coupling agents (e.g., EDCI or DCC) for acetamide bond formation .
Yield optimization strategies:
- Use catalytic additives (e.g., DMAP) to enhance coupling efficiency.
- Purify intermediates via column chromatography or recrystallization to reduce impurities.
- Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Resolves 3D molecular conformation, including bond angles and stereochemistry (e.g., pyrazolo-pyrimidine core geometry) .
- NMR spectroscopy :
- ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; pyrimidine carbonyl at ~170 ppm).
- 2D NMR (COSY, HSQC) validates connectivity in complex regions (e.g., ethylacetamide linker) .
- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
Advanced: How can computational methods assist in predicting reactivity or resolving conflicting spectral data?
Answer:
- Quantum chemical calculations (DFT or ab initio):
- Predict reaction pathways (e.g., nucleophilic substitution energetics for fluorophenoxy attachment) .
- Simulate NMR/IR spectra to cross-validate experimental data, resolving ambiguities (e.g., overlapping proton signals) .
- Molecular docking : Models interactions with biological targets (e.g., kinase binding pockets) to prioritize derivatives for synthesis .
- Machine learning : Trains models on reaction databases to optimize conditions (e.g., solvent selection for condensation steps) .
Advanced: How should researchers address contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?
Answer:
- Experimental design adjustments :
- Use standardized assays (e.g., ATP-binding kinase assays) to minimize variability .
- Validate in vitro results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Pharmacokinetic profiling :
- Measure solubility, metabolic stability, and membrane permeability (Caco-2 assays) to explain in vivo discrepancies .
- Adjust formulations (e.g., PEGylation) to enhance bioavailability .
- Control for off-target effects :
Advanced: What strategies are recommended for improving metabolic stability without compromising potency?
Answer:
- Structure-activity relationship (SAR) studies :
- Replace metabolically labile groups (e.g., methylbenzyl with trifluoromethyl) .
- Introduce steric hindrance near hydrolysis-prone sites (e.g., acetamide linker) .
- Isotope labeling : Use deuterium at vulnerable C-H bonds (e.g., pyrazolo-pyrimidine core) to slow CYP450-mediated degradation .
- Prodrug approaches : Mask polar groups (e.g., phosphonate esters) to enhance cell permeability, with enzymatic cleavage in target tissues .
Advanced: How can researchers integrate high-throughput screening with mechanistic studies?
Answer:
- Fragment-based screening : Identify lead fragments via X-ray crystallography or SPR, then optimize via iterative synthesis .
- Kinetic studies : Use stopped-flow spectroscopy to measure binding rates (kₒₙ/kₒff) and correlate with cellular IC₅₀ values .
- Transcriptomics/proteomics : Pair HTS data with RNA-seq or SILAC-MS to map downstream pathways (e.g., apoptosis markers after kinase inhibition) .
Advanced: What are the best practices for validating target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts post-treatment .
- Photoaffinity labeling : Use UV-activatable probes (e.g., diazirine tags) to covalently crosslink the compound to its target for pull-down/MS identification .
- BRET/FRET biosensors : Quantify real-time target modulation (e.g., kinase activation/inhibition) in live cells .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage conditions :
- Lyophilize and store at -20°C under argon to prevent hydrolysis/oxidation .
- Use amber vials to protect light-sensitive groups (e.g., pyrimidine carbonyl) .
- Stability testing :
- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
- Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
